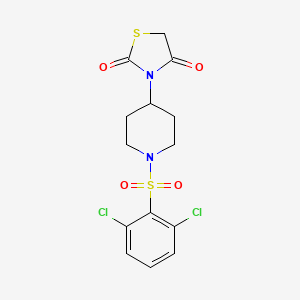

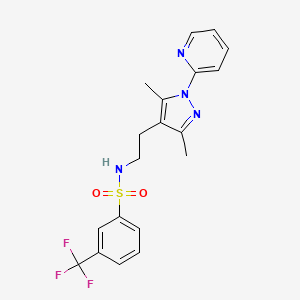

N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)丙烷-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been explored through the condensation of N-sulfonylphenethylamines with aldehydes, including formaldehyde, under mild acidic conditions. This process yields excellent results, as demonstrated in the synthesis of various N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with high efficiency. The reaction is versatile, allowing for the creation of both aliphatic and aromatic tetrahydroisoquinolines, depending on the aldehyde used. Additionally, the Birch reduction of these compounds can lead to the racemic form of naturally occurring compounds, such as N-nororientaline .

Molecular Structure Analysis

The molecular and crystal structure of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide has been studied in detail. This compound was obtained using a Wells–Dawson type heteropolyacid as an acidic solid catalyst and recrystallized in toluene for X-ray analysis. The structure is compared with the non-acylated precursor, revealing the impact of acylation on the molecular conformation. The study includes an examination of intra- and intermolecular weak interactions, such as hydrogen bonds and π interactions, which contribute to the overall stability and structure of the compound. The Hirshfeld surfaces analysis further elucidates the nature of these interactions .

Chemical Reactions Analysis

The introduction of a novel nanosized N-sulfonated Brønsted acidic catalyst has been reported to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation. This catalyst, characterized by various analytical methods, facilitates a one-pot, four-component condensation reaction under solvent-free conditions. The resulting hexahydroquinolines are produced in excellent yields and in short reaction times. The catalyst also demonstrates the ability to be reused multiple times without significant loss of catalytic activity, highlighting its efficiency and potential for sustainable chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and related compounds are inferred from the synthesis and structural studies. The use of solid catalysts and the ability to perform reactions under solvent-free conditions suggest that these compounds have stable structures that can withstand various reaction conditions. The detailed structural analysis indicates that the compounds exhibit strong hydrogen bonds and weaker interactions that contribute to their physical stability. The reusability of the catalyst in the synthesis of polyhydroquinoline derivatives suggests that the compounds are not only chemically reactive but also maintain their integrity during the catalytic process .

科学研究应用

合成和生物活性

- 已经开发出新的 N-磺酸盐衍生物(包括喹啉基官能团)的合成,以将磺丙基和磺丁基引入杂环分子。这种化学修饰旨在提高水溶性和阴离子特性,从而可能影响生物活性。在合成的化合物中,一种显着的变体对革兰氏阳性和革兰氏阴性细菌以及测试的真菌表现出高抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Fadda、El-Mekawy 和 AbdelAal,2016 年)。

催化和化学合成

- 对新型纳米级 N-磺化布朗斯台德酸性催化剂的研究导致了有效方法的开发,以促进在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物。这一进展表明此类催化剂在促进各种化学合成中的效用,突出了 N-磺化化合物在有机化学中的广泛适用性 (Goli-Jolodar、Shirini 和 Seddighi,2016 年)。

结构和机理见解

- N-乙酰-1,2,3,4-四氢异喹啉-2-磺酰胺的结构研究提供了对分子和晶体结构的全面见解。这项研究不仅阐明了此类化合物的结构特性,还讨论了分子内和分子间弱相互作用在确定分子稳定性和反应性中的重要性。这些发现有助于更深入地了解磺酰胺衍生物的化学行为 (Bougheloum 等人,2013 年)。

作用机制

This compound is related to a series of compounds that activate the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a key role in the metabolic regulation of cancer cells . The exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, but it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .

未来方向

属性

IUPAC Name |

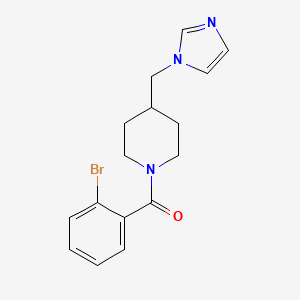

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-11(2)10-18-15-7-6-14(17-22(20,21)12(3)4)9-13(15)5-8-16(18)19/h6-7,9,11-12,17H,5,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUDRSOSOZTSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)